molecular formula C5H7F2NO4 B13496929 (4R)-4-amino-2,2-difluoropentanedioic acid

(4R)-4-amino-2,2-difluoropentanedioic acid

Katalognummer: B13496929
Molekulargewicht: 183.11 g/mol
InChI-Schlüssel: LLRDKDQMMRICLM-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-amino-2,2-difluoropentanedioic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms, makes it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-2,2-difluoropentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-amino-2,2-difluoropentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the carboxyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4R)-4-amino-2,2-difluoropentanedioic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (4R)-4-amino-2,2-difluoropentanedioic acid exerts its effects involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-4-amino-2,2-difluoropentanedioic acid: The enantiomer of the compound, with different stereochemistry.

    4-amino-2,2-difluorobutanoic acid: A similar compound with one fewer carbon atom.

    4-amino-2-fluoropentanedioic acid: A compound with only one fluorine atom.

Uniqueness

(4R)-4-amino-2,2-difluoropentanedioic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H7F2NO4

Molekulargewicht

183.11 g/mol

IUPAC-Name

(4R)-4-amino-2,2-difluoropentanedioic acid

InChI

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1

InChI-Schlüssel

LLRDKDQMMRICLM-UWTATZPHSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)C(C(=O)O)(F)F

Kanonische SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.